molecular formula C11H12O4 B598093 2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid CAS No. 18798-93-1

2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid

Cat. No.: B598093
CAS No.: 18798-93-1
M. Wt: 208.213
InChI Key: VCLXXZTVOXTYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is an organic compound with the molecular formula C11H12O4. It is characterized by the presence of a benzodioxole ring, which is a fused ring system consisting of a benzene ring and a dioxole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid typically involves the reaction of 2-(benzo[d][1,3]dioxol-5-yl)acetic acid with butanoic acid derivatives. One common method involves dissolving 2-(benzo[d][1,3]dioxol-5-yl)acetic acid in dichloromethane (DCM) and adding a mixture of 4-dimethylaminopyridine (DMAP) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) under an argon atmosphere . This reaction is carried out at room temperature and results in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid has several scientific research applications:

    Medicinal Chemistry: The compound has been investigated for its potential as an antidiabetic agent.

    Materials Science: The benzodioxole ring system is of interest in the development of new materials with unique electronic properties.

    Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying enzyme inhibition and other biochemical processes.

Mechanism of Action

The mechanism of action of 2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid involves its interaction with specific molecular targets. For example, in its role as an α-amylase inhibitor, the compound binds to the active site of the enzyme, preventing it from catalyzing the breakdown of starch into glucose . This inhibition can help regulate blood sugar levels, making it a potential therapeutic agent for diabetes.

Comparison with Similar Compounds

Similar Compounds

    2-(Benzo[d][1,3]dioxol-5-yl)acetic acid: This compound is structurally similar but has an acetic acid group instead of a butanoic acid group.

    Benzo[d][1,3]dioxole-5-carboxylic acid: Another related compound with a carboxylic acid group directly attached to the benzodioxole ring.

Uniqueness

2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the butanoic acid group can affect the compound’s solubility, stability, and interaction with biological targets compared to its analogs.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-2-8(11(12)13)7-3-4-9-10(5-7)15-6-14-9/h3-5,8H,2,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLXXZTVOXTYIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40741743
Record name 2-(2H-1,3-Benzodioxol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18798-93-1
Record name 2-(2H-1,3-Benzodioxol-5-yl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40741743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1,3-dioxaindan-5-yl)butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.